molecular formula C16H19NO2 B4106103 N-(4-ethylphenyl)-3-(5-methylfuran-2-yl)propanamide

N-(4-ethylphenyl)-3-(5-methylfuran-2-yl)propanamide

Cat. No.: B4106103
M. Wt: 257.33 g/mol
InChI Key: WMMLBYKLGWCXQW-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-3-(5-methylfuran-2-yl)propanamide is a propanamide derivative characterized by a 4-ethylphenylamine moiety linked via an amide bond to a 3-(5-methylfuran-2-yl)propanoic acid chain.

  • Therapeutic relevance: Propanamide derivatives are frequently explored as enzyme inhibitors (e.g., carbonic anhydrase, acetylcholinesterase) or receptor ligands due to their amide bond flexibility and hydrogen-bonding capacity .

Properties

IUPAC Name

N-(4-ethylphenyl)-3-(5-methylfuran-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-3-13-5-7-14(8-6-13)17-16(18)11-10-15-9-4-12(2)19-15/h4-9H,3,10-11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMLBYKLGWCXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501328650
Record name N-(4-ethylphenyl)-3-(5-methylfuran-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640893
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

627889-30-9
Record name N-(4-ethylphenyl)-3-(5-methylfuran-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-3-(5-methylfuran-2-yl)propanamide typically involves the reaction of 4-ethylphenylamine with 3-(5-methyl-2-furyl)propanoic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like N,N-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are critical factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-3-(5-methylfuran-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

N-(4-ethylphenyl)-3-(5-methylfuran-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-3-(5-methylfuran-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide
  • Structure : Differs by replacing the ethyl group with a bromine atom at the para position.
  • Properties :
    • Molecular weight: 308.17 g/mol (vs. ~295 g/mol estimated for the ethyl analog).
    • logP: 3.75 (similar lipophilicity to the ethyl derivative).
    • Polar surface area: 30.38 Ų, indicating moderate solubility .
N-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
  • Structure : Features a chlorine atom and a triazole ring instead of furan.
  • Properties: Higher hydrogen-bond acceptors (5 vs. 3 in the ethyl-furan compound).

Variations in the Propanamide Side Chain

N-(9-ethyl-9H-carbazol-3-yl)-3-(oxadiazolyl)propanamides
  • Structure : Incorporates oxadiazole rings (e.g., 1,2,4-oxadiazol-5-yl) instead of furan.
  • Properties :
    • Higher molecular weights (e.g., ~450–500 g/mol) due to carbazole and oxadiazole groups.
    • logP values likely >4 due to aromatic heterocycles, suggesting enhanced blood-brain barrier penetration .
  • Functional role: Oxadiazole rings are bioisosteres for esters, improving metabolic stability and cannabinoid receptor selectivity .
N-(2-amino-4-(N-(tert-butyl)sulfamoyl)phenyl)-3-(4-hydroxyphenyl)propanamide
  • Structure : Includes a sulfonamide group and a hydroxylated phenyl side chain.
  • Properties :
    • Polar surface area >50 Ų due to sulfonamide and hydroxyl groups, enhancing solubility.
    • Targets carbonic anhydrase via sulfonamide’s zinc-binding capacity, unlike the ethyl-furan compound’s furan-mediated interactions .

Heterocyclic Modifications

N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-biphenyl-4-yl)propanamide
  • Structure : Replaces furan with indole and biphenyl groups.
  • Properties: Indole enables serotonin receptor interactions, broadening therapeutic scope beyond typical propanamide targets .
N-(4-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide
  • Structure : Substitutes furan with pyrazole and methoxyphenyl.
  • Properties :
    • Methoxy group reduces logP (estimated ~2.5) compared to ethyl, improving aqueous solubility.
    • Pyrazole’s dual nitrogen atoms facilitate hydrogen bonding, useful in kinase inhibition .

Data Table: Key Comparators

Compound Name Molecular Weight (g/mol) logP Polar Surface Area (Ų) Key Substituents Biological Relevance Reference
N-(4-ethylphenyl)-3-(5-methylfuran-2-yl)propanamide ~295 (estimated) ~3.7 ~30 Ethylphenyl, methylfuran Enzyme inhibition (predicted) -
N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide 308.17 3.75 30.38 Bromophenyl, methylfuran Not reported
N-(9-ethylcarbazol-3-yl)-3-(oxadiazolyl)propanamide ~450–500 >4 ~50 Carbazole, oxadiazole Cannabinoid receptor ligands
N-(4-chlorophenyl)-3-(1H-triazol-1-yl)propanamide ~290 (estimated) ~2.8 ~50 Chlorophenyl, triazole Carbonic anhydrase inhibition
N-(2-indol-3-yl-ethyl)-2-fluorobiphenyl-propanamide ~375 (estimated) ~4.2 ~40 Indole, fluorobiphenyl Serotonin receptor modulation

Research Findings and Trends

  • Lipophilicity vs. Solubility : Ethyl and bromine substituents increase logP, favoring membrane permeability but risking solubility issues. Methoxy or sulfonamide groups counterbalance this by raising polar surface area .
  • Target Selectivity: Heterocycles like oxadiazole or triazole direct compounds toward specific receptors (e.g., cannabinoid CB2) or enzymes, whereas furan or indole groups may broaden target profiles .
  • Metabolic Stability : Halogens (Br, Cl) and aromatic heterocycles (oxadiazole) resist oxidative metabolism compared to alkyl chains, extending half-life .

Biological Activity

N-(4-ethylphenyl)-3-(5-methylfuran-2-yl)propanamide is an organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by a propanamide backbone linked to a 4-ethylphenyl group and a 5-methylfuran moiety. Its molecular formula is C16_{16}H19_{19}NO, with a molecular weight of approximately 299.38 g/mol. The unique combination of these substituents contributes to its distinctive chemical properties and potential biological activities.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, making it a candidate for further investigation in treating infections.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
  • Enzyme Inhibition : this compound has been shown to interact with specific enzymes, potentially inhibiting their activity and leading to various therapeutic effects.

The exact mechanisms underlying the biological activities of this compound are still under investigation. However, it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, modulating their activity. This interaction may involve:

  • Binding to Enzymes : The compound may bind to active sites on enzymes, inhibiting their function and altering metabolic pathways.
  • Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways associated with inflammation and infection.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialPotential efficacy against bacterial strains
Anti-inflammatoryModulation of inflammatory pathways
Enzyme InhibitionInteraction with specific enzymes

Case Study: Antimicrobial Activity

In a recent study, this compound was tested against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects on certain pathogens, suggesting its potential as an antimicrobial agent. Further research is needed to elucidate the specific mechanisms and efficacy in clinical settings.

Future Directions

The unique structural features of this compound position it as a promising lead compound in drug development. Future research should focus on:

  • In-depth Mechanistic Studies : Understanding the precise interactions at the molecular level will aid in optimizing its pharmacological profile.
  • Clinical Trials : Evaluating safety and efficacy in human subjects will be crucial for its development as a therapeutic agent.
  • Structural Modifications : Exploring derivatives could enhance its biological activity and specificity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-ethylphenyl)-3-(5-methylfuran-2-yl)propanamide
Reactant of Route 2
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N-(4-ethylphenyl)-3-(5-methylfuran-2-yl)propanamide

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